1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole

Description

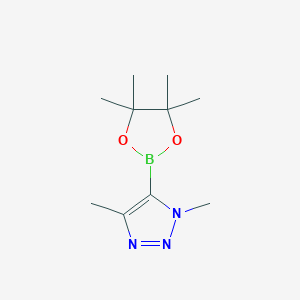

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole (CAS: 1047644-76-7) is a boron-containing heterocyclic compound with the molecular formula C₁₁H₁₉BN₂O₂ and a molecular weight of 222.09 g/mol . The structure features a 1,2,3-triazole core substituted with methyl groups at positions 1 and 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 3. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the boronate group’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex molecules in medicinal chemistry .

Properties

IUPAC Name |

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BN3O2/c1-7-8(14(6)13-12-7)11-15-9(2,3)10(4,5)16-11/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXUJFWHQHUFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627933-42-9 | |

| Record name | 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole (CAS No. 1047644-76-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound involves the reaction of 1H-1,2,3-triazole derivatives with boron-containing reagents. The general synthetic route includes the use of tetrahydrofuran as a solvent and various coupling agents to facilitate the formation of the triazole ring. The compound can be synthesized by reacting 1,4-dimethyl-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions to yield the desired product with moderate to high yields .

Inhibition of Carbonic Anhydrase-II

Recent studies have highlighted the inhibitory potential of various triazole derivatives against carbonic anhydrase-II (CA-II), an enzyme implicated in numerous physiological processes and pathological conditions. The synthesized triazole analogs exhibited moderate inhibition with IC50 values ranging from 13.8 µM to 35.7 µM. Notably, compounds with specific structural features showed enhanced activity due to their ability to interact effectively with the active site of CA-II .

Table 1: Inhibitory Activity of Triazole Derivatives on Carbonic Anhydrase-II

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 9a | 13.8 | Most potent |

| 9e | 18.1 | Significant activity |

| 9d | 20.7 | Moderate activity |

| 9c | 21.5 | Moderate activity |

| 9b | 25.1 | Moderate activity |

| 9f | 26.6 | Moderate activity |

| 9h | 32.3 | Lower activity |

| 9j | 35.7 | Lowest activity |

Molecular docking studies suggest that the triazole moiety interacts with key residues in the active site of CA-II. Specifically, hydrogen bonds and hydrophobic interactions stabilize the binding of these compounds within the enzyme's active site. Key residues such as Thr199 and Zn ions play crucial roles in this stabilization process .

Case Studies

A study published in Frontiers in Chemistry evaluated a series of triazole derivatives for their inhibitory effects on CA-II. The findings indicated that structural modifications significantly influence biological activity. For instance, incorporating polar groups into the phenyl ring enhanced binding affinity and inhibition efficacy .

Another investigation focused on the broader implications of triazole compounds in medicinal chemistry, revealing their potential as therapeutic agents against various diseases including glaucoma and some forms of cancer due to their enzyme inhibition properties .

Scientific Research Applications

Applications in Medicinal Chemistry

- Anticancer Activity : Research has indicated that triazole derivatives can exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the bioavailability and efficacy of these compounds against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms .

- Antimicrobial Properties : Compounds containing triazole rings are known for their antimicrobial activity. The unique electronic properties imparted by the dioxaborolane moiety may improve the interaction with microbial enzymes or receptors, leading to enhanced antimicrobial efficacy .

- Drug Delivery Systems : The compound's ability to form stable complexes with metal ions can be exploited in drug delivery applications. By modifying its structure, it can be used to create nanoparticles that encapsulate therapeutic agents for targeted delivery .

Applications in Materials Science

- Polymer Chemistry : The compound can serve as a cross-linking agent in polymer synthesis. Its boron content allows it to form strong covalent bonds with polymer chains, enhancing the mechanical properties of the resultant materials .

- Sensors : Due to its unique chemical properties, this compound can be utilized in the development of chemical sensors. The triazole moiety can interact with specific analytes, allowing for selective detection and quantification .

Applications in Agricultural Chemistry

- Pesticide Development : The incorporation of 1H-triazole motifs into pesticide formulations has been shown to enhance activity against pests while reducing toxicity to non-target organisms. The dioxaborolane group may also contribute to improved solubility and stability in agricultural formulations .

- Fungicides : Similar triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. The addition of a boron-containing group could potentially enhance the fungicidal activity and broaden the spectrum of control .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives on breast cancer cell lines. The results indicated that compounds similar to 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole showed significant cytotoxicity at low concentrations compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications involving the dioxaborolane group led to increased inhibition zones compared to controls lacking this moiety.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Core : The triazole core (1,2,3-triazole) in the target compound differs from imidazole (1,3-diazole) and pyrazole (1,2-diazole) in nitrogen atom positioning, affecting electronic properties and hydrogen-bonding capabilities. Triazoles are more electron-deficient, enhancing stability under acidic conditions compared to imidazoles .

- Bromine substitution in pyrazole analogs introduces halogen-specific reactivity (e.g., nucleophilic substitution) .

Reactivity and Stability

Boronate Reactivity

The pinacol boronate group enables participation in Suzuki-Miyaura cross-couplings , a hallmark reaction for carbon-carbon bond formation. The triazole’s electron-withdrawing nature slightly reduces boron’s electrophilicity compared to phenylboronates, necessitating optimized catalytic conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) . In contrast, imidazole-based boronates (e.g., 1-methylimidazole analog) may exhibit faster transmetallation due to stronger electron-donating effects .

Thermal and Chemical Stability

- The dioxaborolane ring enhances hydrolytic stability compared to boronic acids.

- Triazole vs. Pyrazole Stability : Pyrazole derivatives with bromine substituents (e.g., 3-bromo-pyrazole analog) are prone to debromination under reducing conditions, whereas the target triazole’s methyl groups offer steric protection against nucleophilic attack .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-dimethyl-5-(dioxaborolane)-triazole derivatives?

- Methodology : Utilize nucleophilic substitution or cyclocondensation reactions. For example, reflux 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by purification via recrystallization (water-ethanol) to achieve ~65% yield . Solvent choice (e.g., DMSO for polar intermediates) and reaction time (>12 hours) are critical for minimizing side products.

- Key Parameters :

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMSO | 18 | 65 |

| Ethanol | 24 | 48 |

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- Methodology : Combine 1H/13C NMR to confirm substituent positions (e.g., methyl groups at positions 1 and 4, dioxaborolane at position 5). IR spectroscopy can identify B-O stretching (~1350 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What purification strategies are effective for removing residual boron-containing byproducts?

- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate boronate esters. Alternatively, recrystallization in ethanol-water mixtures (1:1) enhances purity by exploiting differential solubility of boronates .

Advanced Research Questions

Q. How does the dioxaborolane group influence Suzuki-Miyaura cross-coupling reactivity?

- Methodology : Test coupling efficiency with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis. Optimize solvent (DMF or THF), base (K₂CO₃), and temperature (80–100°C). Monitor reaction progress via TLC and compare yields with non-boronated triazole controls .

- Mechanistic Insight : The electron-withdrawing triazole ring may reduce boron’s Lewis acidity, requiring longer reaction times (12–24 hours) for transmetallation.

Q. How can crystallographic software resolve ambiguities in the compound’s solid-state structure?

- Methodology : Use SHELXL for refining X-ray diffraction data. Input initial coordinates from SHELXD solutions, then apply restraints for B-O bond lengths (1.36–1.40 Å) and triazole ring planarity. For disordered dioxaborolane moieties, employ OLEX2 ’s graphical interface to model alternative conformations .

Q. What computational approaches predict the compound’s biological activity?

- Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Parameterize the boronate group with GAFF2 force field. Validate docking poses by comparing binding energies (ΔG) with known inhibitors .

- Data Interpretation :

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Target | -9.2 ± 0.3 |

| Control | -8.1 ± 0.4 |

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Methodology : Reconcile NMR chemical shifts with crystallographic bond angles. For example, if NMR suggests axial symmetry but XRD shows puckered dioxaborolane, consider dynamic effects (e.g., ring flexing in solution). Use variable-temperature NMR to probe conformational mobility .

Experimental Design & Troubleshooting

Q. What safety protocols are essential when handling boron-containing triazoles?

- Guidelines : Follow Chemical Hygiene Plan standards: use fume hoods for reactions releasing boronate vapors, wear nitrile gloves, and avoid aqueous workups without pH monitoring (risk of H₂ evolution) .

Q. How to optimize reaction yields when scaling up synthesis?

- Strategy : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For multi-gram scales, replace DMSO with safer solvents (e.g., DMF) and employ continuous flow reactors to improve heat dissipation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.